2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride
Overview
Description
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride is an organic compound with the molecular formula C8H9ClF3NO2 and a molecular weight of 243.61 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is typically found in a powdered form and is used in various chemical applications .
Preparation Methods
The synthesis of 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride involves several steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and trifluoromethoxybenzene.
Reaction Conditions: The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) under an inert atmosphere.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or trifluoromethoxy groups are replaced by other functional groups using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include substituted anilines, quinones, and amines.
Scientific Research Applications
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can inhibit or activate certain pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 2-methoxyaniline, 6-trifluoromethoxyaniline, and other substituted anilines.
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2.ClH/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTYVWNMKKYNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060033-32-9 | |
Record name | 2-methoxy-6-(trifluoromethoxy)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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